![molecular formula C24H24N4O3 B2697059 1-(2-Oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one CAS No. 1904096-72-5](/img/structure/B2697059.png)
1-(2-Oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Pyrrolidin-1-yl is a component often found in various chemical compounds .
Synthesis Analysis
Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary greatly depending on the specific compound. For example, the structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, a compound bearing both pyrazoline and quinoline moieties, has been studied .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary greatly depending on the specific compound and its structure .Scientific Research Applications
Synthesis and Antimicrobial Applications
- Antimicrobial Agents : Compounds with a similar structural framework, specifically those involving quinolin-2-one derivatives, have been synthesized for their antimicrobial potential. One study focused on thiazolidinone derivatives linked with pyridin-2-yl-piperazine, showing significant activity against a range of bacteria and fungi, suggesting these compounds' relevance in developing new antimicrobial agents (Patel et al., 2012).
Antiviral and Antileukemic Activity
Antiviral Activity : Another research avenue explores the antiviral capabilities of quinazolone derivatives, demonstrating efficacy against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I), highlighting the potential of similar compounds in antiviral drug development (Pandey et al., 2008).
Anti-Leukemic Activity : Research into pyrrolo[1,2-a]quinoxaline derivatives has uncovered their cytotoxic potential against human leukemia cell lines, indicating the promise of these compounds in cancer therapy (Guillon et al., 2022).
Antioxidant Applications
- Lubricating Grease Antioxidants : The antioxidant efficiency of quinolinone derivatives in lubricating greases has been investigated, demonstrating their potential to significantly reduce oxidation, suggesting applications in industrial lubrication and preservation (Hussein et al., 2016).
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which this compound is a part of, have a wide range of biological targets including antimicrobial, antimycobacterial, antiviral, anticancer, and anti-inflammatory agents .
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Quinoline derivatives are known to have a wide range of effects due to their broad spectrum of biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-oxo-2-(3-quinolin-2-yloxypyrrolidin-1-yl)ethyl]-3-phenylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c29-23(17-27-14-15-28(24(27)30)19-7-2-1-3-8-19)26-13-12-20(16-26)31-22-11-10-18-6-4-5-9-21(18)25-22/h1-11,20H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHJJFQYTMFTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CN4CCN(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-phenylimidazolidin-2-one |
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